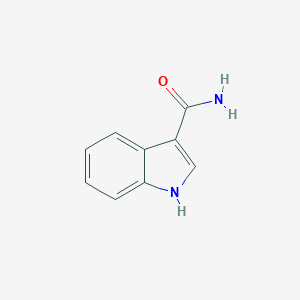

1H-indole-3-carboxamide

Descripción general

Descripción

1H-Indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The indole nucleus is a key structural component in many biologically active molecules, making this compound an important compound in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-3-carboxylic acid with ammonia or an amine under appropriate conditions to form the carboxamide derivative . Another method includes the amidation of indole-3-carboxylic acid using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1H-Indole-3-carboxamide and its derivatives have been extensively studied for their therapeutic potential in several areas:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by influencing multiple cellular mechanisms. It has been shown to inhibit tumor growth, promote apoptosis, and block cancer cell migration. For example, studies involving mouse models have demonstrated that dietary administration of indole-3-carbinol, a derivative, significantly inhibits the proliferation of human cancer cell lines implanted in immunodeficient mice .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include the inhibition of specific E3 ubiquitin ligases, such as WWP1, which plays a crucial role in tumorigenesis. By reactivating the PTEN tumor suppressor pathway, it shows promise in treating various cancers including breast, prostate, and colon cancer .

Cardiovascular Applications

P2Y12 Receptor Antagonism

Derivatives of this compound have been identified as reversible antagonists of the P2Y12 purinergic receptor. These compounds demonstrate significant anti-thrombotic effects and are being explored for the treatment and prevention of cardiovascular disorders like thromboembolic diseases . The ability to inhibit platelet aggregation makes these derivatives valuable in managing conditions such as acute myocardial infarction and stroke.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against HIV-1 and other viral pathogens. The carboxamide moiety enhances binding interactions with viral enzymes, leading to effective inhibition . This application is particularly relevant given the ongoing need for new antiviral agents in the face of emerging viral threats.

Synthetic Methodologies

The synthesis of this compound derivatives has been optimized through various methodologies that enhance their biological activity. Research has focused on modifying the carboxamide group to improve inhibitory properties against specific targets such as HIV-1 protease and renin . The structure-activity relationship (SAR) studies emphasize the importance of functional groups in enhancing the efficacy of these compounds.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment Trials : Clinical trials involving indole derivatives have shown promising results in reducing tumor sizes in patients with advanced breast cancer, emphasizing their role as potential adjunct therapies .

- Cardiovascular Research : Studies on P2Y12 antagonists derived from this compound have demonstrated significant reductions in thrombus formation in animal models, supporting their future use in human clinical settings .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth and promotes apoptosis | Effective in various cancer types |

| Cardiovascular Applications | P2Y12 receptor antagonism leading to anti-thrombotic effects | Potential treatment for thromboembolic diseases |

| Antiviral Properties | Inhibition of viral enzymes such as HIV-1 protease | Promising candidates for antiviral therapies |

| Synthetic Methodologies | Optimization of synthesis routes for enhanced biological activity | Improved binding and inhibitory properties |

Mecanismo De Acción

The mechanism of action of 1H-indole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation . The exact mechanism can vary depending on the specific biological context and target .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.

Uniqueness: 1H-Indole-3-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

Actividad Biológica

1H-Indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies, case reports, and synthesized derivatives.

Overview of Indole Derivatives

Indole compounds, including this compound, have been extensively studied for their pharmacological properties. The presence of the carboxamide moiety enhances the biological activity of these compounds by facilitating hydrogen bonding with enzymes and proteins, which can inhibit their activity. Research has shown that indole derivatives exhibit various biological activities such as anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects .

Anticancer Activity

This compound has shown promising anticancer properties. For instance, derivatives targeting specific proteins involved in cancer progression have been synthesized and evaluated. One study reported an indole derivative with an IC50 value of 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. Research indicates that indole-3-carboxamide derivatives possess potent effects against various bacterial strains. For example, a derivative was found to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like isoniazid and rifampicin .

Cannabinoid Receptor Activity

Research on N-(adamantane-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) revealed its role as a cannabinoid receptor ligand. In vivo studies indicated that SDB-001 induced hypothermia in rats, similar to Δ9-THC but with a longer-lasting effect. This suggests a distinct pharmacokinetic profile that could be beneficial for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the indole structure influence biological activity. The following table summarizes some key findings from SAR studies:

| Compound ID | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound 6 | Carboxamide at position 3 | 0.62 | Inhibitory against HLGP |

| Compound 19 | Hydroxyl group addition | 0.012 | Antitubercular activity |

| Compound 14 | Chlorine substitution | 220 | Antimicrobial activity |

These findings illustrate the importance of specific functional groups in enhancing the biological efficacy of indole derivatives.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Biology, researchers evaluated the anticancer effects of various indole-3-carboxamide derivatives on cancer cell lines. The findings indicated that certain modifications significantly increased cytotoxicity against breast cancer cells, demonstrating the therapeutic potential of these compounds .

Case Study 2: Antimicrobial Resistance

A recent investigation focused on the effectiveness of indole derivatives against antibiotic-resistant bacteria. The study found that specific indole-3-carboxamide compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGKMZLPZFPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366920 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-85-5 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-indole-3-carboxamide derivatives exert their biological effects?

A1: The specific mechanism of action depends on the substituents attached to the core scaffold. Research highlights the ability of these compounds to act as:

- Enzyme inhibitors: Certain derivatives exhibit potent inhibition of enzymes like histone methyltransferase EZH2 [], tyrosine kinases (EGFR and pp60v-src) [], and sirtuins (SIRT2) [].

- Receptor ligands: Some analogs demonstrate agonist activity at cannabinoid receptors (CB1 and CB2) [, , ], showcasing potential as cannabimimetic agents.

- Antioxidant agents: Several derivatives possess superoxide radical scavenging activity and inhibit lipid peroxidation [], suggesting potential applications in combating oxidative stress.

Q2: What are the downstream effects of this compound derivatives binding to their targets?

A2: Downstream effects are target-dependent and can include:

- Modulation of gene expression: Inhibition of EZH2, a histone methyltransferase, can alter gene expression patterns, potentially impacting cancer cell growth and survival [].

- Inhibition of cell signaling: Blocking tyrosine kinase activity can disrupt signaling pathways crucial for cell proliferation, differentiation, and survival [].

- Modulation of cellular processes: Targeting sirtuins, like SIRT2, can influence various cellular processes, including aging, metabolism, and stress response [].

Q3: What is the molecular formula and weight of the parent compound, this compound?

A3: The molecular formula is C9H8N2O, and the molecular weight is 160.17 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound derivatives?

A4: Researchers employ a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): Provides structural information and confirms the presence and position of specific atoms within the molecule [, , , , ].

- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification of metabolites [, , , , , , , ].

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].

Q5: How do structural modifications of this compound influence its biological activity?

A5: SAR studies reveal that even subtle changes in substituents can drastically alter potency, selectivity, and the targeted biological pathway. For example:

- Substitution at the indole nitrogen (N1): Introduction of alkyl chains, such as pentyl or benzyl groups, often enhances cannabinoid receptor binding affinity [, , ].

- Modifications at the carboxamide moiety: Replacing the amide nitrogen with bulkier substituents or introducing various alkyl chains can influence enzyme inhibitory activity and selectivity [, , ].

- Halogenation: Addition of fluorine or chlorine atoms to the indole or pendant aromatic rings can modify metabolic stability, potency, and selectivity towards specific targets [, , , , ].

Q6: What are the major metabolic pathways for this compound derivatives?

A6: Metabolism is predominantly hepatic and often involves:

- N-Dealkylation: Removal of alkyl groups, particularly from the indole nitrogen [, , ].

- Hydroxylation: Introduction of hydroxyl groups on the indole ring or alkyl side chains [, , , , ].

- Oxidative defluorination: Removal of fluorine atoms, particularly from fluorinated alkyl side chains [, ].

- Glucuronidation: Conjugation with glucuronic acid, enhancing water solubility and facilitating excretion [, ].

Q7: How do drug transporters affect the pharmacokinetics of this compound derivatives?

A7: Some derivatives, like CP-615,003, are substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier []. P-gp efflux can limit brain penetration, impacting CNS exposure and potentially requiring higher doses or alternative delivery strategies to achieve therapeutic concentrations.

Q8: What analytical methods are employed to quantify this compound derivatives in biological matrices?

A8: Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed, offering high sensitivity and selectivity for quantifying both parent compounds and metabolites in complex biological samples [, , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for volatile derivatives [, , , , ].

Q9: What quality control measures are crucial during the development and analysis of this compound derivatives?

A9: Rigorous quality control is paramount, encompassing:

- Analytical method validation: Ensuring accuracy, precision, specificity, and sensitivity of the chosen analytical methods [].

Q10: What is known about the environmental impact of this compound derivatives?

A10: While research is ongoing, the increasing detection of these compounds and their metabolites in wastewater effluents raises concerns about their persistence and potential ecotoxicological effects []. Further investigation into their degradation pathways and potential for bioaccumulation is crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.